1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, with additional bromophenyl and methylphenyl substituents. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been known to exhibit potent antileishmanial and antimalarial activities
Mode of Action
It’s worth noting that similar compounds, such as pyrazole derivatives, have been known to interact with their targets in a way that results in potent antileishmanial and antimalarial activities
Biochemical Pathways
Similar compounds, such as pyrazole derivatives, have been known to affect certain biochemical pathways resulting in potent antileishmanial and antimalarial activities
Pharmacokinetics
Similar compounds have been evaluated for their in vivo anti-diabetic effects, suggesting that they may have favorable pharmacokinetic properties
Action Environment
It’s worth noting that the efficacy of similar compounds, such as pyrazole derivatives, can be influenced by various factors, including the physiological environment and the presence of other compounds
Preparation Methods
The synthesis of 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to increase yield and purity. This could include using high-purity reagents, controlling reaction temperature and time, and employing advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrazole or quinoline rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized pyrazoloquinoline derivatives.
Scientific Research Applications
1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological properties may lead to the discovery of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinolines and quinoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties. For instance:
Properties
IUPAC Name |
1-(4-bromophenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3/c1-15-7-12-19-21(13-15)25-14-20-22(16-5-3-2-4-6-16)26-27(23(19)20)18-10-8-17(24)9-11-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCAQZFXRQFQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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